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Compound of Interest

Compound Name: RB-6145

Cat. No.: B1678845

Initial investigations into the compound designated RB-6145 and its purported effects on
cellular oxygen levels have yielded no direct scientific literature or clinical data. Extensive
searches across prominent research databases and clinical trial registries have failed to identify
any compound with this specific designation.

This suggests a potential typographical error in the compound's name. Further analysis of
related pharmacological classes, specifically prokinetic agents with similar naming conventions,
points towards a possible case of mistaken identity with the investigational drug Renzapride.

Renzapride is a well-documented gastrointestinal prokinetic agent with a distinct mechanism of
action.[1][2] It functions as a dual-acting compound, exhibiting both potent agonism at the 5-
HT4 receptor and antagonism at the 5-HT3 receptor.[1][3][4] This dual activity modulates
serotonergic pathways in the gut, leading to increased gastrointestinal motility and an anti-
emetic effect.[1]

While the existing body of research on Renzapride is substantial, it is crucial to note that there
is currently no scientific evidence to suggest a direct role for this compound in the regulation of
cellular oxygen levels. Its therapeutic applications and clinical development have been primarily
focused on gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-
C) and diabetic gastroparesis.[1][2][4]

Given the absence of information on "RB-6145," this guide will proceed by providing a
comprehensive overview of Renzapride, based on the available scientific and clinical data. This
will include its mechanism of action, a summary of clinical findings, and detailed experimental

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1678845?utm_src=pdf-interest
https://www.benchchem.com/product/b1678845?utm_src=pdf-body
https://www.endologicusa.com/renzapride.html
https://www.ambrosehc.com/product-pipeline/renzapride
https://www.endologicusa.com/renzapride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7044400/
https://en.wikipedia.org/wiki/Renzapride
https://www.endologicusa.com/renzapride.html
https://www.endologicusa.com/renzapride.html
https://www.ambrosehc.com/product-pipeline/renzapride
https://en.wikipedia.org/wiki/Renzapride
https://www.benchchem.com/product/b1678845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

protocols where available, to offer valuable insights for researchers, scientists, and drug
development professionals who may have encountered this nomenclature ambiguity.

Renzapride: A Detailed Profile

Renzapride is a substituted benzamide that has been the subject of numerous preclinical and
clinical studies.[3][5] Originally developed in the late 1980s, it has undergone investigation for
its therapeutic potential in various gastrointestinal motility disorders.[1]

Mechanism of Action

The primary pharmacological activity of Renzapride is centered on its interaction with serotonin
(5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[3][6]

o 5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[3][4]
Stimulation of these receptors on enteric neurons promotes the release of acetylcholine, a
key neurotransmitter that enhances gastrointestinal peristalsis and transit.[1]

o 5-HT3 Receptor Antagonism: The compound also functions as a 5-HT3 receptor antagonist.
[1][3] Blockade of 5-HT3 receptors in the gut and central nervous system contributes to its
anti-emetic properties.[1]

o Other Receptor Interactions: In vitro studies have shown that Renzapride also has some
affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors.[4]

The interplay of these receptor interactions results in a prokinetic effect, accelerating gastric
emptying and intestinal transit.[5]

Signaling Pathway of Renzapride
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Renzapride's dual mechanism of action on serotonergic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical

studies of Renzapride.

Table 1: Receptor Binding Affinity of Renzapride

Receptor Species/Tissue Ki (nM) Reference
Human (cloned

5-HT3 17 [3]
receptor)

5-HT4 Guinea-pig 477 [3]

Table 2: Effect of Renzapride on Gastric Emptying in Healthy Subjects
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Decrease in Gastric

Dose Content Volume Time Point Reference
(%)

2mg 21 80 min post-meal [5]

5mg 37 80 min post-meal [5]

Table 3: Effect of Renzapride on Oro-caecal Transit Time

Reduction in Transit Time
Dose Reference
(%)

5mg 62 [5]

Table 4: Clinical Efficacy of Renzapride in IBS-C (Phase 1)

Mean Months with

Treatment Group Relief of Overall p-value vs. Placebo Reference
Symptoms

Renzapride 2 mg

_ , 0.6 0.004 [4]
(twice daily)
Renzapride 4 mg

_ 0.55 0.027 [4]

(once daily)
Placebo 0.44 - [4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further investigation.

In Vitro Radioligand Binding Studies

Objective: To determine the binding affinity of Renzapride for various serotonin receptors.
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Methodology:[3][7]

Membrane Preparation: Membranes were prepared from animal tissues or cell lines
transfected with cloned human receptors. Standard procedures in modified Tris-HCI buffer
(pH 7.4) were used.

 Incubation: Membranes were incubated with a specific radiolabeled ligand with high affinity
for the target receptor.

o Competitive Inhibition: Renzapride was added at various concentrations to competitively
inhibit the binding of the radioligand.

e Measurement: Levels of bound radioligand were measured by filtration, followed by counting
of the bound radioactivity.

» Data Analysis: The inhibition constant (Ki) was calculated for instances where greater than
50% inhibition of radioligand binding occurred.
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Workflow for in vitro radioligand binding assays.

Assessment of Gastric Emptying

Objective: To evaluate the effect of Renzapride on the rate of gastric emptying in human
subjects.

Methodology:[5]
e Subjects: Healthy volunteers were recruited for the study.

o Test Meal: Subjects consumed a standardized test meal.
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o Drug Administration: Renzapride (at varying doses) or placebo was administered.

o Aspiration: At a specified time point (e.g., 80 minutes) after the meal, the volume of gastric
contents was aspirated.

e Measurement: The volume of the aspirated gastric contents was measured and compared
between the Renzapride and placebo groups.

Oro-caecal Transit Time Measurement

Objective: To determine the effect of Renzapride on the transit time of a substance from the
mouth to the cecum.

Methodology:[5]
e Subjects: Healthy volunteers were enrolled.
o Substrate Administration: Subjects ingested lactulose, a non-absorbable sugar.

o Breath Hydrogen Measurement: Breath hydrogen levels were measured at regular intervals.
The time at which a significant rise in breath hydrogen is detected (due to bacterial
fermentation of lactulose in the cecum) is considered the oro-cecal transit time.

e Drug Administration: The procedure was performed with and without the administration of
Renzapride to assess its effect on transit time.

In conclusion, while the initial query regarding "RB-6145" and its effects on cellular oxygen
levels could not be directly addressed due to a lack of available data, a comprehensive
analysis of the likely intended compound, Renzapride, has been provided. The information
presented here on its mechanism of action, quantitative effects on gastrointestinal motility, and
associated experimental protocols offers a valuable resource for researchers in the field of
gastroenterology and drug development. Future research could explore if, through its
modulation of gastrointestinal function and potential systemic effects, Renzapride has any
indirect influence on cellular metabolic processes, though no current evidence supports this.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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